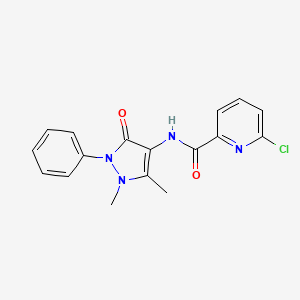

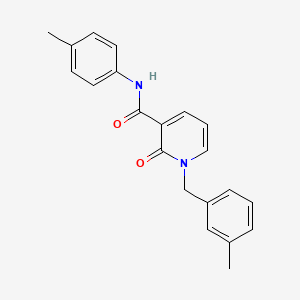

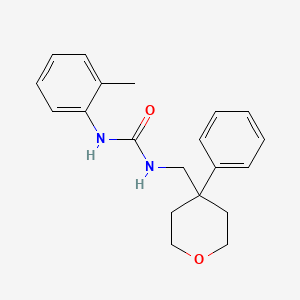

![molecular formula C9H9ClN2O3 B2637270 2-{[(1E)-(2-Chloro-5-nitrophenyl)methylene]amino}ethanol CAS No. 2270915-09-6](/img/structure/B2637270.png)

2-{[(1E)-(2-Chloro-5-nitrophenyl)methylene]amino}ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-{[(1E)-(2-Chloro-5-nitrophenyl)methylene]amino}ethanol” is an organic compound containing a nitro group (-NO2) attached to a phenyl ring, a chloro group (-Cl), an imine functional group (C=N), and an ethanol group (-CH2CH2OH). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the double bond in the imine group and the polar nitro group would likely have a significant impact on the compound’s shape and reactivity .Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions, including reduction of the nitro group, nucleophilic substitution at the chloro group, or reactions at the imine group . The ethanol group could also participate in reactions, particularly if deprotonated to form an alkoxide .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the nitro group is highly polar, which could affect the compound’s solubility in different solvents . The presence of the ethanol group could also affect its boiling and melting points .Scientific Research Applications

Ruthenium Catalyzed Reduction of Nitroarenes

Nitroarenes, including those with chloro substituents, can be reduced to corresponding aminoarenes using formic acid in the presence of a ruthenium catalyst. This process has been applied to compounds like 4-chloronitrobenzene, demonstrating high conversion and selectivity. The methodology offers a pathway for transforming nitroarenes into aminoarenes, which could be relevant for compounds similar to "2-{[(1E)-(2-Chloro-5-nitrophenyl)methylene]amino}ethanol" in synthetic applications (Watanabe et al., 1984).

Solid-Solid Phase Transformation

Investigations into the solid-solid transformation of thiophenecarbonitrile derivatives, which share structural similarities with the target compound, have revealed insights into crystal phase transformations. These transformations are influenced by factors like particle size, milling, and humidity. Understanding these processes can be crucial for the development of materials with specific crystalline properties (Li et al., 2007).

Enzyme-like Catalysis

The use of dinuclear Zn(II) complexes has shown enzyme-like acceleration for the hydrolysis of DNA model compounds in aqueous ethanol. Such catalytic activities could have implications for the study of biological processes and the development of biomimetic catalysts, highlighting potential research applications of structurally complex nitrophenyl compounds (Liu et al., 2008).

Nitroso Transfer and Carcinogenesis

The study of alkylnitrosamino ethanols, including reactions leading to alpha-nitrosamino aldehydes, has provided insights into mechanisms of carcinogenesis. Understanding the chemical behavior of nitroso compounds can contribute to research on cancer-causing agents and the development of preventive strategies (Loeppky et al., 1987).

Heterocyclic Chemistry and Nucleophilic Displacement

The study of reactions involving nitrophenyl oxirane amino derivatives has led to the formation of various heterocycles, showcasing the versatility of nitrophenyl compounds in synthesizing complex structures. Such reactions are significant for the development of new materials and pharmaceuticals, indicating the broad application of compounds related to "2-{[(1E)-(2-Chloro-5-nitrophenyl)methylene]amino}ethanol" in organic synthesis (Palchikov, 2015).

Future Directions

properties

IUPAC Name |

2-[(2-chloro-5-nitrophenyl)methylideneamino]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O3/c10-9-2-1-8(12(14)15)5-7(9)6-11-3-4-13/h1-2,5-6,13H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUSROHXEJXGGBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C=NCCO)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(1E)-(2-Chloro-5-nitrophenyl)methylene]amino}ethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2637187.png)

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2637194.png)

![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2637195.png)

![6-Methoxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid](/img/structure/B2637198.png)